molecular formula C14H13NO7 B5628135 ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5628135
M. Wt: 307.25 g/mol
InChI Key: HKSFDBGEYPQOBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized and characterized through various spectroscopic techniques. For instance, it has been synthesized and characterized using NMR, IR, and mass spectral studies, with the structure confirmed by single crystal X-ray diffraction studies (Jyothi et al., 2017). Another efficient one-pot synthesis approach for related compounds involves reactions under refluxing conditions in a Dean–Stark trap (Reddy & Krupadanam, 2010).

Molecular Structure Analysis

The molecular structure has been elucidated using single crystal X-ray diffraction, revealing specific unit cell parameters and intermolecular interactions. For example, a novel coumarin derivative has been synthesized, showcasing the molecular structure conformation through single crystal X-ray diffraction studies (Mahesha et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, coumarins and their derivatives have been found to exhibit a variety of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

properties

IUPAC Name

ethyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c1-3-20-14(17)7-21-12-6-11-9(5-10(12)15(18)19)8(2)4-13(16)22-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSFDBGEYPQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate

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